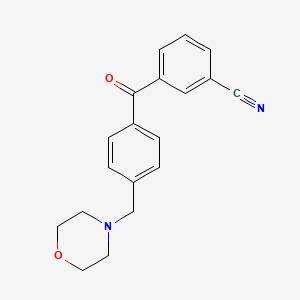

3-Cyano-4'-morpholinomethyl benzophenone

Description

3-Cyano-4'-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a cyano group at the 3-position and a morpholinomethyl substituent at the 4'-position of the benzophenone scaffold.

Properties

IUPAC Name |

3-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAHJNNTCCMUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642622 | |

| Record name | 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-76-1 | |

| Record name | 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4’-morpholinomethyl benzophenone typically involves the following steps:

Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. Benzophenone is treated with cyanogen bromide in the presence of a base such as sodium hydroxide to form 3-cyanobenzophenone.

Attachment of Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group. This is achieved by reacting 3-cyanobenzophenone with morpholine and formaldehyde under acidic conditions to yield 3-Cyano-4’-morpholinomethyl benzophenone.

Industrial Production Methods: Industrial production methods for 3-Cyano-4’-morpholinomethyl benzophenone generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Cyano-4’-morpholinomethyl benzophenone can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 3-Cyano-4’-morpholinomethyl benzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, 3-Cyano-4’-morpholinomethyl benzophenone is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

- The morpholinomethyl group (-CH₂-morpholine) contributes to solubility in polar solvents and may facilitate hydrogen bonding.

- Applications: Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light .

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 3-cyano-4'-morpholinomethyl benzophenone with two closely related analogues:

*Estimated based on thiomorpholinomethyl analogue (replacing S with O).

Key Observations :

- Thiomorpholinomethyl vs. Morpholinomethyl: The sulfur atom in thiomorpholine increases molecular weight and may reduce polarity compared to the oxygen-containing morpholine group. This substitution could alter photochemical activity, as sulfur’s lower electronegativity affects radical stabilization .

- Cyano vs. Amino/Chloro: The electron-withdrawing -CN group contrasts with the electron-donating -NH₂ in 3-amino-4'-chlorobenzophenone. This difference likely impacts reactivity; for example, the cyano group may enhance UV absorption, while the amino group could enable hydrogen bonding in biological systems.

Stability and Polymorphism

Benzophenone itself exhibits polymorphism, with metastable forms transitioning unpredictably to stable orthorhombic structures .

Research Findings and Implications

- Structural Misassignment in Benzophenones: Studies on natural benzophenones (e.g., selagibenzophenone B) highlight challenges in structural elucidation. Synthetic validation is critical to confirm proposed structures, as incorrect assignments can misguide downstream applications .

- Synthetic Versatility: The morpholinomethyl and cyano groups are amenable to further functionalization, enabling tailored derivatives for photochemistry or drug discovery.

Biological Activity

3-Cyano-4'-morpholinomethyl benzophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which consists of a benzophenone core modified with a cyano group and a morpholinomethyl substituent. This configuration is believed to enhance its solubility and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Electrophilic Nature : The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors, potentially modulating their activity.

- Enhanced Solubility : The morpholinomethyl group improves the compound's solubility in biological systems, facilitating transport across cell membranes and enhancing bioavailability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- In vitro Studies : Laboratory experiments demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations depending on the strain tested.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Mechanistic Insights : Research shows that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have reported that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic processes in cells .

- Case Studies : In a notable study, human breast cancer cell lines treated with this compound exhibited significant reductions in cell viability compared to untreated controls, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyano-4'-methylbenzophenone | Methyl group instead of morpholinomethyl | Limited activity reported |

| 3-Cyano-4'-aminomethyl benzophenone | Aminomethyl group | Moderate anticancer activity |

| 3-Cyano-4'-hydroxymethyl benzophenone | Hydroxymethyl group | Antimicrobial properties noted |

The presence of the morpholinomethyl group in this compound is crucial for enhancing both solubility and biological reactivity compared to these other derivatives.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of this compound against various microbial strains. The study utilized standard disk diffusion methods to assess antimicrobial activity, revealing significant zones of inhibition for several bacterial strains .

- Cancer Cell Line Studies : Another research effort focused on evaluating the compound's effects on different cancer cell lines. Results indicated that concentrations above a certain threshold led to notable cytotoxic effects, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.